((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride (CAS 1283146-07-5) is an enantiomerically pure, fluorous pyrrolidine building block that integrates a stereodefined (2S,4S)-pyrrolidine core, a lipophilicity-enhancing 4-trifluoromethyl substituent, and a primary hydroxymethyl handle into a single pre‑activated hydrochloride salt. The compound is supplied as a colorless oil with a certified purity of ≥95 % (up to 98 % depending on the lot) and requires refrigerated storage at 2–8 °C to maintain its chemical integrity.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
Cat. No. B13343579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride
Molecular FormulaC6H11ClF3NO
Molecular Weight205.60 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)C(F)(F)F.Cl
InChIInChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(3-11)10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m0./s1
InChIKeyBFOBDQVXVWGSBY-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol Hydrochloride: A Chiral Fluorous Building Block for Medicinal Chemistry Procurement


((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride (CAS 1283146-07-5) is an enantiomerically pure, fluorous pyrrolidine building block that integrates a stereodefined (2S,4S)-pyrrolidine core, a lipophilicity-enhancing 4-trifluoromethyl substituent, and a primary hydroxymethyl handle into a single pre‑activated hydrochloride salt . The compound is supplied as a colorless oil with a certified purity of ≥95 % (up to 98 % depending on the lot) and requires refrigerated storage at 2–8 °C to maintain its chemical integrity . With a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 g·mol⁻¹, it is classified exclusively for research and further manufacturing use .

Why Generic Pyrrolidine Isosteres Cannot Replace ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol Hydrochloride in Stereochemically Sensitive Syntheses


Pyrrolidine-based scaffolds can exist as multiple stereoisomers, and the spatial orientation of substituents critically determines biological target engagement [1]. Swapping the (2S,4S) enantiomer for its (2R,4R) counterpart or a racemic mixture alters the three-dimensional presentation of the hydroxymethyl and trifluoromethyl groups, which can drastically reduce binding affinity or completely ablate activity in downstream chiral drug candidates [1]. Likewise, relocating the trifluoromethyl group from the 4‑ to the 3‑position changes the electronic profile and lipophilicity of the molecule, affecting both membrane permeability and metabolic stability in ways that cannot be predicted without experimental validation [2]. The hydrochloride salt form further distinguishes this building block: unlike the free base (CAS 1283234-18-3), which is an oil with limited aqueous solubility, the hydrochloride salt provides substantially higher water solubility, enabling direct use in aqueous reaction media or biological assays without additional counter‑ion exchange steps .

Quantitative Differentiation Evidence for ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol Hydrochloride Procurement Decisions


Enantiomeric Purity Drives Reproducible Asymmetric Synthesis Outcomes

The commercial product is offered exclusively as the single (2S,4S) enantiomer with a purity of ≥95 % (certified up to 98 %) . By contrast, many pyrrolidine intermediates are supplied as racemic mixtures or as the opposite (2R,4R) enantiomer, which introduce uncontrolled stereochemical variables into asymmetric catalytic cycles. Even small enantiomeric impurities (e.g., 5–10 % of the opposite enantiomer) can reduce the diastereomeric excess of subsequent C–C bond-forming reactions by >20 %, as documented for homologous (2S,4S)-pyrrolidine auxiliaries [1].

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Hydrochloride Salt Delivers Superior Aqueous Solubility Compared with the Free Base

The hydrochloride salt (C₆H₁₁ClF₃NO) is a hygroscopic oil that is freely soluble in water and polar organic solvents . In contrast, the free base ((2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl)methanol, CAS 1283234-18-3, is described as an oil with no measurable aqueous solubility under neutral conditions . Generalized class‑level data for trifluoromethylated pyrrolidine hydrochlorides indicate logP values that are 1.0–1.5 units lower than the corresponding free bases, translating to approximately a 10‑ to 30‑fold increase in aqueous solubility at pH 7.4 .

Aqueous Solubility Salt Form Selection Bioassay Compatibility

Regiochemical Placement of CF₃ at the 4‑Position Modulates Lipophilicity and Metabolic Stability Relative to 3‑CF₃ Isomers

The 4‑trifluoromethyl substituent in the target compound is positioned distal to the pyrrolidine nitrogen, whereas in 3‑(trifluoromethyl)pyrrolidine hydrochlorides the CF₃ group is adjacent to the nitrogen. This positional difference alters the basicity (ΔpKₐ ~0.5–1.0 units) and the molecular dipole moment [1]. Measured logP for 3‑(trifluoromethyl)pyrrolidine hydrochloride ranges from 0.669 to 2.289, while the 4‑CF₃ regioisomer is predicted to have a logP approximately 0.3–0.5 units lower due to reduced hydrophobic shielding of the protonated amine . In microsomal stability assays on related 4‑CF₃‑pyrrolidine‑containing drug candidates, the 4‑CF₃ isomers showed 40–60 % longer half‑lives than their 3‑CF₃ counterparts in human liver microsomes [2].

Lipophilicity Metabolic Stability CF₃ Positional Isomerism

Hydroxymethyl Handle Enables Orthogonal Functionalization Pathways Unavailable to Non-hydroxymethylated Analogs

The primary hydroxymethyl group at the 2‑position of the pyrrolidine ring serves as a versatile synthetic handle that can be oxidized to the corresponding aldehyde (using Dess–Martin periodinane or Swern conditions) or carboxylic acid (using Jones reagent or TEMPO/NaOCl), converted to an ester via acylation, or transformed into a leaving group (mesylate/tosylate) for nucleophilic displacement . By comparison, the non‑hydroxymethylated analog 4‑(trifluoromethyl)pyrrolidine (CAS 1211580-61-2) lacks this reactive functionality and cannot be directly elaborated at the 2‑position without prior C–H activation [1]. This difference translates to a minimum of two additional synthetic steps when starting from the non‑hydroxymethylated scaffold .

Synthon Versatility Chemoselective Derivatization Hydroxymethyl Oxidation

Optimal Procurement and Deployment Scenarios for ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol Hydrochloride


Asymmetric Synthesis of Cathepsin S or L Inhibitors Requiring Stereochemically Pure (2S,4S) Pyrrolidine Cores

The compound serves as a direct precursor to (2S,4S)-configured pyrrolidine‑based protease inhibitors. The high enantiomeric purity ensures that downstream amide coupling or sulfonylation reactions yield single stereoisomers without the need for chiral separation . The hydrochloride salt can be directly coupled in aqueous‑organic solvent mixtures, obviating the need for pre‑neutralization steps .

Hit‑to‑Lead Diversification of Pyrrolidine‑Containing CNS‑Penetrant Chemical Series

The 4‑CF₃ group provides balanced lipophilicity (predicted logP ~1.8–2.0) which is within the optimal range for CNS drug candidates . The hydroxymethyl handle allows rapid parallel synthesis of ester, amide, or ether analogs to explore SAR around the 2‑position, potentially accelerating lead optimization timelines by 2–3 synthetic steps per analog .

Preparation of Chiral Fluorous Phase‑Transfer Catalysts or Organocatalysts

The combination of a basic pyrrolidine nitrogen and a primary alcohol makes this compound a candidate for the synthesis of bifunctional organocatalysts. The (2S,4S) configuration can induce facial selectivity in asymmetric reactions, while the CF₃ group enhances catalyst recovery via fluorous solid‑phase extraction [1].

Synthesis of PET Imaging Precursors via ¹⁸F‑Labeling of the Hydroxymethyl Group

The hydroxymethyl moiety can be converted into a leaving group (tosylate or mesylate) for subsequent ¹⁸F‑fluoride substitution, enabling the synthesis of ¹⁸F‑labeled pyrrolidine derivatives for positron emission tomography imaging. The pre‑established (2S,4S) stereochemistry is preserved throughout the labeling sequence, which is critical for tracer‑target binding .

Quote Request

Request a Quote for ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.